molecular formula C7H4Br2N2O B1431347 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190316-62-1

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1431347
CAS No.: 1190316-62-1
M. Wt: 291.93 g/mol
InChI Key: JQWZDDDETQVSIS-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with bromine atoms at the 4 and 5 positions, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary targets of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby inhibiting the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting the FGFR signaling pathway, this compound can potentially prevent or slow down the progression of these cancers .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. This compound acts as an inhibitor of FGFRs, thereby modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, by inducing apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of these cancer cells, highlighting its potential as an anti-cancer agent . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, further demonstrating its impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Prolonged exposure to certain environmental factors, such as light and heat, may lead to degradation and reduced efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and migration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . Higher doses may lead to adverse effects, such as weight loss, organ toxicity, and immunosuppression . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, further influencing cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it interacts with target proteins and modulates cellular processes . The precise localization of the compound is essential for its efficacy and specificity in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the bromination of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This can be achieved through various methods, including direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with different nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., DMF or DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products: The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended conjugation or functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting various diseases, particularly cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and materials science for creating novel polymers and advanced materials.

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: The parent compound without bromine substitution.

    4-Bromo-1H-pyrrolo[2,3-b]pyridine: A mono-brominated derivative.

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another mono-brominated derivative.

Comparison: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its mono-brominated counterparts, this compound exhibits enhanced potency and selectivity in various applications, making it a valuable scaffold for further development.

Properties

IUPAC Name

4,5-dibromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWZDDDETQVSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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